1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine
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Overview
Description
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine is an organic compound with the molecular formula C16H21FN4O2S. It is characterized by the presence of a pyrazole ring, a sulfonyl group, and a piperazine ring substituted with a fluorobenzyl group.
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine typically involves multi-step reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Substitution: The sulfonylated pyrazole is reacted with 4-(4-fluorobenzyl)piperazine under appropriate conditions to yield the final product.
Industrial production methods often involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure optimal reaction rates and selectivity.
Scientific Research Applications
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing downstream signaling pathways . For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anti-cancer effects .
Comparison with Similar Compounds
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine can be compared with other similar compounds such as:
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: This compound shares the pyrazole ring but lacks the sulfonyl and piperazine groups, resulting in different chemical properties and applications.
4-(4-Fluorobenzyl)piperazine:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Conclusion
This compound is a compound of significant interest due to its diverse applications in medicinal chemistry, biological research, and industrial processes. Its unique structure allows for various chemical reactions and interactions with molecular targets, making it a valuable tool in scientific research and development.
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-4-[(4-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2S/c1-2-20-13-16(11-18-20)24(22,23)21-9-7-19(8-10-21)12-14-3-5-15(17)6-4-14/h3-6,11,13H,2,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBZVRDQSZPTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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